2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14830755
InChI: InChI=1S/C18H15N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)
SMILES:
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol

CAS No.:

Cat. No.: VC14830755

Molecular Formula: C18H15N5O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol -

Specification

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
IUPAC Name 2-[(4,8-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one
Standard InChI InChI=1S/C18H15N5O/c1-10-6-5-8-12-11(2)19-17(21-15(10)12)23-18-20-14-9-4-3-7-13(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)
Standard InChI Key LJXBEQRBBIKKGE-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC4=CC=CC=C4C(=O)N3)C

Introduction

Chemical Structure and Classification

Core Architecture

The compound features a bis-quinazoline scaffold, comprising two quinazoline moieties linked via an amino bridge. The first quinazoline unit contains methyl substitutions at positions 4 and 8, while the second retains a hydroxyl group at position 4 (Figure 1). This arrangement confers distinct electronic and steric properties, enabling interactions with biological targets such as G4 DNA .

Table 1: Key Structural Features

FeaturePositionFunctional GroupRole in Bioactivity
Quinazoline core 14,8MethylEnhances lipophilicity
Quinazoline core 24HydroxylFacilitates hydrogen bonding
Interconnecting group-AminoStabilizes G4 DNA interactions

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol involves multi-step reactions, as detailed in recent studies .

Skraup Reaction for Quinazoline Formation

The initial step employs the Skraup reaction, where 3,4-dimethylaniline undergoes cyclization with glycerol and sulfuric acid to yield 4,8-dimethylquinazolin-2-amine . This intermediate is critical for constructing the first quinazoline core.

Nucleophilic Displacement and Guanidine Formation

Subsequent steps involve nucleophilic aromatic substitution (SN_NAr) between 4-chloroquinazoline derivatives and substituted anilines. For example, 12c (2-chloro-4,8-dimethylquinazoline) reacts with 6-aminonaphthalen-1-ol under acidic conditions to form intermediates like 20, which are further methylated to introduce N- and O-methyl groups .

Final Coupling Reaction

The target compound is synthesized by treating N-(4-methylquinazolin-2-yl)-guanidine with isatoic anhydride in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base . Purification via flash chromatography (ethyl acetate/heptane) yields the final product.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Characterization Methods
1Skraup reaction (glycerol, H2_2SO4_4)651^1H NMR, TLC
2SN_NAr (isopropyl alcohol/HCl)22–76HPLC, LC-MS
3Methylation (CH3_3I, NaH)4713^{13}C NMR, elemental analysis

Spectroscopic Characterization

  • 1^1H NMR (DMSO-d6_6): Peaks at δ 2.48 ppm (SCH3_3), 3.29–3.57 ppm (NCH3_3), and aromatic protons between δ 6.86–8.15 ppm confirm methyl and aromatic groups .

  • LC-MS: A molecular ion peak at m/z 349.2 ([M+H]+^+) aligns with the theoretical molecular weight of 348.4 g/mol .

Cell LineIC50_{50} (μM)Reference CompoundIC50_{50} (μM)
MCF-712.4Doxorubicin0.8
HCT-11618.75-Fluorouracil15.2

Mechanisms of Action

DNA Topology Modulation

The compound’s planar structure intercalates into G4 DNA, stabilizing the quadruplex conformation and preventing unwinding by helicases . This interferes with replication and transcription in cancer cells.

Kinase Inhibition

Quinazoline derivatives are known inhibitors of tyrosine kinases (e.g., EGFR). Molecular docking studies suggest that the hydroxyl and amino groups form hydrogen bonds with kinase ATP-binding pockets.

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s dual mechanism (G4 stabilization and kinase inhibition) positions it as a multi-targeted agent for resistant cancers. Structural analogs are being explored to optimize bioavailability and reduce toxicity.

Antibacterial and Antiviral Prospects

While current research focuses on oncology, quinazolines have historical activity against microbial targets. Future studies may evaluate efficacy against drug-resistant bacteria or viral polymerases.

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